Lipophilicity (LogP) Comparison
Ethyl 6-chloro-4-methoxynicotinate exhibits a calculated LogP of 1.92, which is 0.5 units higher than the methyl ester analog (estimated LogP ~1.42 based on -0.5 LogP contribution difference) and approximately 2.3 units higher than the carboxylic acid form (estimated LogP ~ -0.38). This differentiation is critical for tuning passive membrane permeability in drug discovery programs .
Methyl ester: ~1.42
Acid: ~ -0.38
ΔLogP +0.5 / +2.3
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 1.92 |
| Comparator Or Baseline | Methyl 6-chloro-4-methoxynicotinate: ~1.42 (estimated); 6-Chloro-4-methoxynicotinic acid: ~ -0.38 (estimated) |
| Quantified Difference | ΔLogP = +0.5 (vs. methyl ester); ΔLogP = +2.3 (vs. acid) |
| Conditions | In silico prediction, standard method |
Why This Matters
A 0.5 LogP unit increase can significantly improve oral absorption and cellular permeability, making the ethyl ester the preferred building block for lead series requiring higher lipophilicity.
